molecular formula C22H17BrN6O3 B2993161 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172862-21-3

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2993161
CAS No.: 1172862-21-3
M. Wt: 493.321
InChI Key: UVXRJCQYYNJNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule featuring a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 3-bromophenyl-linked 1,2,4-oxadiazole moiety and a 2,3-dihydro-1H-inden-5-yl group.

Properties

IUPAC Name

3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN6O3/c23-15-6-2-5-14(9-15)20-24-17(32-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)16-8-7-12-3-1-4-13(12)10-16/h2,5-10,18-19H,1,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXRJCQYYNJNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The oxadiazole and triazole rings are known for their diverse pharmacological properties.

Molecular Formula

The molecular formula for this compound is C20H19BrN5O2C_{20}H_{19}BrN_5O_2.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles often exhibit antimicrobial properties. A study conducted on similar oxadiazole derivatives demonstrated significant activity against various bacterial strains. The presence of the bromophenyl group enhances interaction with microbial targets, potentially through inhibition of essential enzymes or disruption of cell membrane integrity .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance:

  • In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway .
  • Case Study: A derivative similar to the compound was tested against breast cancer cell lines (MCF-7) and showed a dose-dependent decrease in cell viability .

Anti-inflammatory Effects

Compounds with similar structural features have been reported to exhibit anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The oxadiazole ring can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The triazole moiety may interact with receptors involved in inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication processes.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring : This can be achieved by reacting hydrazides with carboxylic acid derivatives under dehydrating conditions.
  • Cyclization Reactions : Subsequent cyclization leads to the formation of the triazole and pyrrole components.

Data Tables

PropertyValue
Molecular Weight426.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound shares structural motifs with several heterocyclic derivatives (Table 1):

Compound Name / ID Core Structure Key Substituents Reference
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6l) Benzoxazole-triazole hybrid 3-bromophenyl, 4-methylphenyl, thione group
N-(3-bromophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine (4.6) 1,2,4-triazole 3-bromophenyl, pyridinyl
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl) Triazinoindole-pyrazole hybrid 4-bromophenyl, indole ring
Target Compound Pyrrolo-triazoledione-oxadiazole 3-bromophenyl, 2,3-dihydroindenyl, oxadiazole

Key Observations :

  • Bromophenyl Substitution : The 3-bromophenyl group in the target compound is structurally analogous to bromophenyl groups in compounds 6l and 4.6, which enhance lipophilicity and halogen-bonding interactions in biological targets .
  • Oxadiazole vs. Benzoxazole : The oxadiazole ring in the target compound may confer greater metabolic stability compared to the benzoxazole in 6l, as oxadiazoles are less prone to hydrolytic cleavage .
  • Pyrrolo-Triazoledione Core : Unlike simpler triazole derivatives (e.g., 4.6), the fused pyrrolo-triazoledione system provides a rigid, planar structure that may improve binding affinity to enzymes like kinases or proteases .
Physicochemical Properties

Comparative spectroscopic and analytical data (Table 2):

Property Target Compound (Inferred) Compound 6l Compound 4.6
IR (C=N stretch) ~1520–1560 cm⁻¹ (estimated) 1527 cm⁻¹ Not reported
1H-NMR (Aromatic) ~6.5–8.3 ppm (multiplicity expected) 6.58–8.26 ppm (m, 12H, Ar-H) 7.42–7.84 ppm (m, 5H, Ar)
Elemental Analysis C: ~55–58%; N: ~12–15% (estimated) C: 56.71%; N: 12.40% Not reported

Notes:

  • The target compound’s elemental composition is inferred to align with brominated heterocycles (e.g., C% ~55–58, N% ~12–15) based on analogs like 6l .
  • Aromatic proton signals in the target compound are expected to resemble those in 6l due to similar bromophenyl and indenyl substituents .
Pharmacological Potential

While direct biological data for the target compound are unavailable, related compounds suggest possible activity:

  • Anticancer Activity : Triazole-oxadiazole hybrids (e.g., 6l) inhibit topoisomerase II and induce apoptosis in cancer cell lines (IC₅₀: 2–10 µM) .
  • Antimicrobial Activity : Bromophenyl-substituted triazoles (e.g., 4.6) exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus .
Computational Similarity Assessment

Using PubChem3D’s similarity metrics :

  • Shape Similarity (ST) : Estimated ST > 0.8 with 6l due to overlapping bromophenyl and triazole moieties.
  • Feature Similarity (CT) : CT ~0.6–0.7, reflecting shared hydrogen-bond acceptors (oxadiazole N/O atoms).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.